2-(propan-2-yl)oxane-4-carbonitrile
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Overview
Description
2-(Propan-2-yl)oxane-4-carbonitrile is an organic compound with the molecular formula C9H15NO. It is a derivative of oxane, featuring a nitrile group at the fourth position and an isopropyl group at the second position. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with appropriate nitrile and isopropylating agents. One common method includes the following steps:
Formation of Oxane Derivative: Starting with a suitable oxane precursor, the compound undergoes functionalization to introduce the nitrile group at the fourth position.
Isopropylation: The intermediate product is then subjected to isopropylation using isopropyl halides under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxane derivatives with carboxylic acid or ketone groups.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The isopropyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(Propan-2-yl)oxane-4-amine: Contains an amine group instead of a nitrile group.
2-(Propan-2-yl)oxane-4-aldehyde: Features an aldehyde group at the fourth position.
Uniqueness
2-(Propan-2-yl)oxane-4-carbonitrile is unique due to its combination of an isopropyl group and a nitrile group on the oxane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
84360-50-9 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
80 |
Origin of Product |
United States |
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